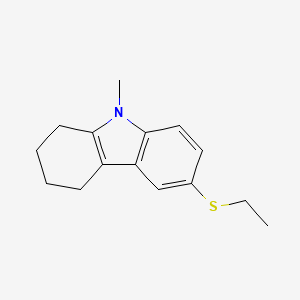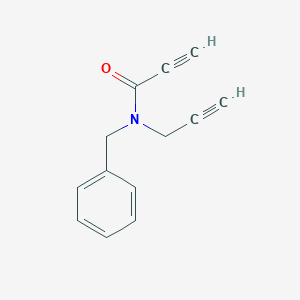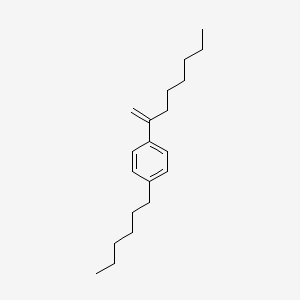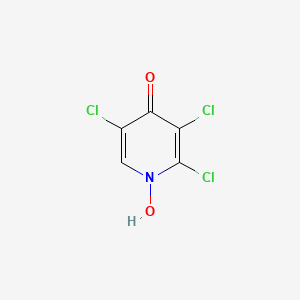![molecular formula C16H25BrO B12562876 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene CAS No. 154591-12-5](/img/structure/B12562876.png)
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is an organic compound belonging to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with two methyl groups and an octan-2-yloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethyl-2-[(octan-2-yl)oxy]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
科学研究应用
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Bromo-1,3-dimethylbenzene: Lacks the octan-2-yloxy group, making it less hydrophobic.
1,3-Dimethyl-2-[(octan-2-yl)oxy]benzene:
5-Chloro-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is unique due to the combination of its substituents, which impart specific chemical reactivity and physical properties. The presence of both the bromine atom and the octan-2-yloxy group makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
154591-12-5 |
|---|---|
分子式 |
C16H25BrO |
分子量 |
313.27 g/mol |
IUPAC 名称 |
5-bromo-1,3-dimethyl-2-octan-2-yloxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-6-7-8-9-14(4)18-16-12(2)10-15(17)11-13(16)3/h10-11,14H,5-9H2,1-4H3 |
InChI 键 |
LJOGYZFMNWCXMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
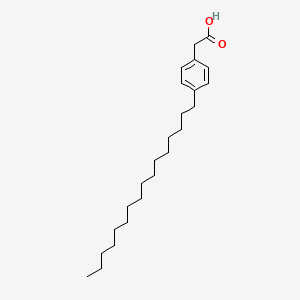
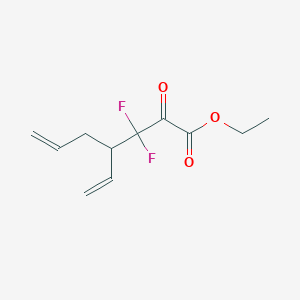
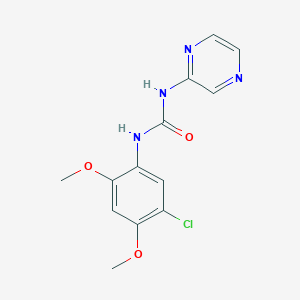
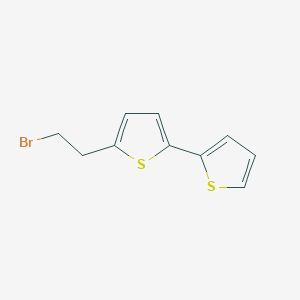
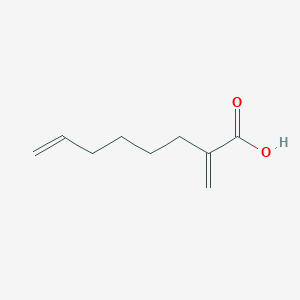
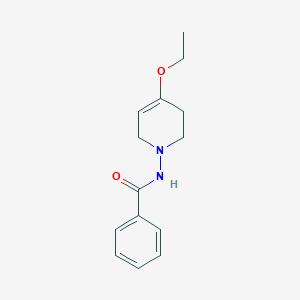
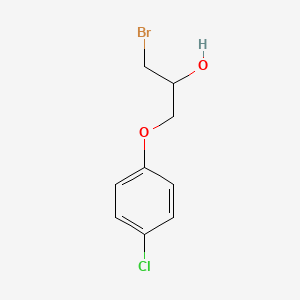
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)

